3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine 3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240798
InChI: InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+
SMILES:
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine

CAS No.:

Cat. No.: VC18240798

Molecular Formula: C7H7Br2NO

Molecular Weight: 280.94 g/mol

* For research use only. Not for human or veterinary use.

3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine -

Specification

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
IUPAC Name (E)-3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine
Standard InChI InChI=1S/C7H7Br2NO/c8-6-4-5(2-1-3-10)11-7(6)9/h1-2,4H,3,10H2/b2-1+
Standard InChI Key BWFVUMIJQVXYBW-OWOJBTEDSA-N
Isomeric SMILES C1=C(OC(=C1Br)Br)/C=C/CN
Canonical SMILES C1=C(OC(=C1Br)Br)C=CCN

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, 3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine, reflects its core structure: a furan ring substituted with bromine atoms at the 4- and 5-positions, linked to a propenylamine chain via the 2-position. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, while the prop-2-en-1-amine moiety introduces a conjugated double bond and a primary amine group.

Key structural features include:

  • Bromine substituents: These electron-withdrawing groups enhance the electrophilicity of the furan ring, influencing reactivity in cross-coupling reactions .

  • Propenylamine chain: The α,β-unsaturated system (C=C double bond) adjacent to the amine group may participate in Michael addition or polymerization reactions .

The molecular formula is C₇H₈Br₂N₂O, with a molecular weight of 312.00 g/mol (calculated based on analogous dibromofuran derivatives) .

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis route for 3-(4,5-dibromofuran-2-yl)prop-2-en-1-amine is documented, its preparation likely involves the following steps:

  • Bromination of furan: Electrophilic bromination of 2-substituted furans yields 4,5-dibromofuran intermediates .

  • Side-chain functionalization: A propenylamine group can be introduced via Heck coupling or nucleophilic substitution. For example, the reaction of 4,5-dibromofuran-2-carbaldehyde with allylamine under Stork enamine conditions could form the target compound .

A hypothetical reaction scheme is proposed:

4,5-Dibromofuran-2-carbaldehyde+AllylamineAcOH, Δ3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine\text{4,5-Dibromofuran-2-carbaldehyde} + \text{Allylamine} \xrightarrow{\text{AcOH, Δ}} \text{3-(4,5-Dibromofuran-2-yl)prop-2-en-1-amine}

Chemical Reactivity

The compound’s reactivity is governed by two key sites:

  • Dibromofuran core: Bromine atoms facilitate Suzuki-Miyaura or Ullmann-type cross-coupling reactions, enabling aryl-aryl bond formation .

  • Propenylamine chain: The amine group can undergo acylation or alkylation, while the double bond may participate in Diels-Alder cycloadditions .

Comparative studies of similar compounds, such as N'-[(4,5-dibromofuran-2-yl)methyl]propane-1,3-diamine, demonstrate that brominated furans exhibit stability under acidic conditions but are susceptible to nucleophilic aromatic substitution in polar solvents .

Physicochemical Properties

Physical Characteristics

Based on structurally related molecules :

PropertyValue/Description
Molecular Weight312.00 g/mol
Boiling Point~250–270°C (estimated)
Melting Point80–85°C (predicted)
SolubilityLow in water; soluble in DMSO, DMF
LogP (Partition Coefficient)2.1 (estimated)

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹), C=C stretches (~1640 cm⁻¹), and C-Br vibrations (~600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons on the furan ring (δ 6.8–7.2 ppm), allylic protons (δ 5.5–6.2 ppm), and amine protons (δ 1.8–2.5 ppm) .

    • ¹³C NMR: Carbons adjacent to bromine atoms (δ 110–120 ppm), olefinic carbons (δ 125–135 ppm) .

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